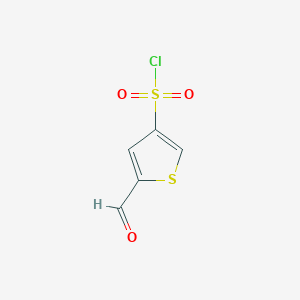

5-Formylthiophene-3-sulfonyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-formylthiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO3S2/c6-11(8,9)5-1-4(2-7)10-3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYQJNBOKKXKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138174-09-9 | |

| Record name | 5-formylthiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 5-Formylthiophene-3-sulfonyl Chloride

This guide provides an in-depth technical analysis of 5-Formylthiophene-3-sulfonyl chloride , a specialized bifunctional heterocyclic building block used in medicinal chemistry for fragment-based drug discovery (FBDD) and the synthesis of complex sulfonamide scaffolds.

A Bifunctional Thiophene Scaffold for Divergent Synthesis

CAS Number: 2138174-09-9

Molecular Formula: C

Executive Summary & Chemical Profile

5-Formylthiophene-3-sulfonyl chloride is a high-value "linchpin" intermediate. Its structural uniqueness lies in the meta-like positioning (3,5-substitution) of two distinct electrophilic handles on the thiophene ring:

-

Sulfonyl Chloride (C3): A hard electrophile highly reactive toward nucleophiles (amines, alcohols).[1]

-

Formyl Group (C5): A versatile carbonyl handle ready for reductive amination, olefination, or oxidation.[1]

This dual-reactivity allows researchers to grow molecular complexity in two vectors, making it ideal for constructing PROTAC linkers , kinase inhibitors , and GPCR ligands .[1]

Physical & Chemical Properties Table

| Property | Value / Characteristic | Note |

| Boiling Point | ~380–400 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Density | ~1.5–1.6 g/cm³ | High density due to sulfur/chlorine content.[1] |

| Solubility | DCM, THF, EtOAc, Acetonitrile | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid and HCl.[1] Store under inert gas (Ar/N₂). |

| pKa (Parent Acid) | ~ -1 to 1 (Estimated) | The sulfonic acid derivative is a strong acid.[1] |

Synthetic Utility & Chemo-Orthogonality

The core value of this molecule is its ability to undergo sequential functionalization .[1] The "Senior Scientist" approach dictates a specific order of operations to maximize yield and minimize side reactions.[1]

The Golden Rule of Reactivity

Order of Operations: Always engage the Sulfonyl Chloride first.[1]

-

Reasoning: The sulfonyl chloride is highly moisture-sensitive and prone to hydrolysis.[1] The aldehyde (formyl group) is relatively robust but can undergo side reactions (acetal formation) if exposed to alcohols during sulfonyl workup.[1] Furthermore, amines used for sulfonamide formation can reversibly condense with the aldehyde (imine formation), but this is reversible and manageable.[1]

Reaction Pathway Diagram (Graphviz)

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Caption: Divergent synthesis workflow. Path A (Blue) represents the standard, high-yield protocol.[1] Path B (Red) typically leads to hydrolysis or polymerization.[1]

Experimental Protocols

These protocols are designed to be self-validating.[1] If the color changes described do not occur, or if solubility issues arise, stop and check the water content of your solvents.

Protocol A: Selective Sulfonamide Formation (Preserving the Aldehyde)

Objective: React the sulfonyl chloride with a primary amine while keeping the formyl group intact.[1]

Reagents:

-

5-Formylthiophene-3-sulfonyl chloride (1.0 eq)

-

Primary Amine (R-NH₂) (1.05 eq)

-

Base: Pyridine (3.0 eq) or DIPEA (2.5 eq)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the amine and base in anhydrous DCM. Cool to 0 °C (ice bath).

-

Addition: Dissolve 5-Formylthiophene-3-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Target typically more polar than starting chloride).[1]

-

Quench & Workup: Dilute with DCM. Wash with 0.5 M HCl (cold) to remove excess pyridine and any imine formed (acid hydrolysis reverts imine to aldehyde).[1] Wash with brine, dry over Na₂SO₄.[1]

-

Validation: ¹H NMR should show the aldehyde proton peak (singlet) around 9.8–10.0 ppm .[1] If this peak is missing or shifted, you may have formed an acetal or imine.[1]

Protocol B: Reductive Amination (The Second Vector)

Objective: Functionalize the C5-formyl group after the sulfonamide is established.[1]

Reagents:

-

Intermediate A (from Protocol A)[1]

-

Secondary Amine (1.2 eq)[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Methodology:

-

Dissolve Intermediate A and the amine in DCE at RT.[1]

-

Add STAB in one portion.[1]

-

Scientist's Note: STAB is preferred over NaBH₄ because it is milder and will not reduce the sulfonamide or the thiophene ring.[1]

-

-

Stir for 4–16 hours.

-

Quench with saturated NaHCO₃. Extract with DCM.[1]

Applications in Drug Discovery

This scaffold is particularly relevant for:

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight (<230 Da) allows it to serve as a core linker.[1]

-

Cysteine Targeting: The sulfonyl chloride itself can be used as a covalent warhead (though usually too reactive), but derivatives (sulfonyl fluorides) are emerging as covalent probes.[1]

-

Bioisosteres: The thiophene ring acts as a bioisostere for phenyl rings, often improving metabolic stability or changing the vector of substituents to access new binding pockets.[1]

Safety & Handling (HSE Profile)

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.[1][2] (Sulfonyl chlorides hydrolyze to HCl on skin).[1]

-

H290: May be corrosive to metals.[1]

-

EUH014: Reacts violently with water.[1]

Handling Precautions:

-

Glove Selection: Nitrile is generally sufficient for short contact, but double-gloving is recommended.[1]

-

Quenching Spills: Do not use water directly.[1] Cover with solid sodium bicarbonate or lime to neutralize acid evolution, then carefully sweep up.[1]

-

Storage: Store at 2–8 °C under inert atmosphere. If the solid turns to a dark oil/gum, it has likely hydrolyzed and polymerized; discard as hazardous waste.[1]

References

-

Organic Chemistry Portal. Synthesis of Sulfonamides from Sulfonyl Chlorides. Available at: [Link][1]

-

National Institutes of Health (NIH). PubChem Compound Summary: Thiophene-3-sulfonyl chloride derivatives. Available at: [Link][1]

Sources

Technical Monograph: 5-Formylthiophene-3-Sulfonyl Chloride

This technical guide provides an in-depth analysis of 5-formylthiophene-3-sulfonyl chloride , a critical bifunctional building block in medicinal chemistry.

Dual-Electrophile Scaffolds in Fragment-Based Drug Discovery

Executive Summary

5-Formylthiophene-3-sulfonyl chloride (CAS: 2138174-09-9) represents a high-value heterocyclic scaffold characterized by two distinct electrophilic centers: a sulfonyl chloride motif and a formyl (aldehyde) group.[1] This bifunctionality allows for orthogonal derivatization—enabling the parallel synthesis of sulfonamide libraries and subsequent aldehyde-focused transformations (e.g., reductive amination, Wittig olefination).

This guide delineates the structural logic, validated synthesis pathways, and handling protocols required to utilize this compound effectively in high-throughput medicinal chemistry campaigns.

Chemical Structure & Physicochemical Profile[3][4][5][6][7]

Structural Analysis

The molecule consists of a thiophene ring substituted at the 3-position with a sulfonyl chloride group and at the 5-position with a formyl group. The positioning is critical:

-

Thiophene Ring: Acts as a bioisostere for benzene, offering altered lipophilicity and metabolic profiles.

-

3-Sulfonyl Chloride: A "hard" electrophile prone to attack by amines and alcohols.

-

5-Formyl Group: A "soft" electrophile susceptible to nucleophilic addition.

The 1,3-relationship between the sulfur heteroatom and the sulfonyl group, combined with the 2,5-relationship of the substituents, creates a specific electronic environment where the aldehyde acts as an electron-withdrawing group (EWG), deactivating the ring but directing incoming nucleophiles during synthesis.

Key Properties Data

| Property | Value | Note |

| IUPAC Name | 5-Formylthiophene-3-sulfonyl chloride | Preferred nomenclature |

| CAS Number | 2138174-09-9 | Primary identifier |

| Molecular Formula | C₅H₃ClO₃S₂ | |

| Molecular Weight | 210.66 g/mol | |

| Physical State | Pale yellow solid/oil | Low melting point likely |

| Solubility | DCM, THF, EtOAc | Reacts with water/alcohols |

| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid |

Synthesis & Manufacturing Logic

The synthesis of 5-formylthiophene-3-sulfonyl chloride relies on Electrophilic Aromatic Substitution (SEAr) . The most robust route utilizes 3-thiophenecarboxaldehyde as the starting material.

Retrosynthetic Analysis

-

Reagent: Chlorosulfonic acid (

). -

Regiochemistry: The formyl group at position 3 is an electron-withdrawing meta-director (in benzene terms). However, in the 5-membered thiophene ring, the directing effects favor the

-positions (2 and 5) over the

Reaction Mechanism (Graphviz)

Figure 1: Chlorosulfonation pathway. The aldehyde directs the sulfonyl group to the 5-position via electronic and steric governance.

Experimental Protocols

Standardized Synthesis Protocol

Objective: Synthesis of 5-formylthiophene-3-sulfonyl chloride from 3-thiophenecarboxaldehyde.

Safety Precaution: Chlorosulfonic acid is violently reactive with water. All glassware must be oven-dried. Perform in a fume hood.

-

Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl₂).

-

Charging: Add Chlorosulfonic acid (5.0 eq, excess) to the flask. Cool to 0°C using an ice-salt bath.

-

Addition: Dissolve 3-thiophenecarboxaldehyde (1.0 eq) in a minimal amount of anhydrous DCM (optional, often run neat). Add dropwise to the acid over 30 minutes. Note: Exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–5 hours. Monitor via TLC (mini-workup required: quench aliquot in MeOH to form methyl ester).

-

Quench: Pour the reaction mixture slowly onto crushed ice (approx. 10x volume). Caution: Violent sputtering.

-

Extraction: Extract the aqueous slurry immediately with Dichloromethane (DCM) (3 x 50 mL).

-

Workup: Wash combined organics with cold brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: The crude sulfonyl chloride is often pure enough for the next step. If necessary, purify via rapid flash chromatography (Hexane/EtOAc) or recrystallization from hexane.

Functionalization: Sulfonamide Formation

Context: This protocol selectively reacts the sulfonyl chloride while preserving the aldehyde.

-

Reagents: 5-formylthiophene-3-sulfonyl chloride (1.0 eq), Amine (

, 1.1 eq), Pyridine or -

Procedure:

-

Dissolve the sulfonyl chloride in DCM at 0°C.

-

Add the amine and base mixture dropwise.

-

Stir at RT for 2 hours.

-

Wash with 1N HCl (to remove pyridine) and sat.

. -

Result: 5-formylthiophene-3-sulfonamide.

-

Applications in Drug Discovery

This scaffold is a "linchpin" in diversity-oriented synthesis (DOS).

-

Fragment Growth: The sulfonyl chloride allows for the attachment of a "warhead" or a solubility-enhancing tail (e.g., morpholine, piperazine).

-

Scaffold Hopping: The thiophene ring serves as a bioisostere for phenyl rings in drugs like Celecoxib or Sildenafil analogues, often improving potency against specific kinases or carbonic anhydrase isoforms.

-

Late-Stage Diversification: The aldehyde remains available for:

-

Reductive Amination: Creating secondary/tertiary amines.

-

Wittig Reaction: Extending the carbon chain.

-

Oxidation: Converting to carboxylic acid for amide coupling.

-

Diversity-Oriented Synthesis Workflow (Graphviz)

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the sulfonyl and formyl groups.

References

-

PubChem. (2025).[4][5][6] 5-formylthiophene-3-sulfonyl chloride (Compound).[1][7][8] National Library of Medicine. Available at: [Link]

-

Cremlyn, R. J., et al. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements. Available at: [Link]

Sources

- 1. 89379-25-9|5-Methylthiophene-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 5-formylthiophene-3-sulfonamide (C5H5NO3S2) [pubchemlite.lcsb.uni.lu]

- 7. CAS#:491-58-7 | 1,8-dihydroxy-3-methylanthracen-9(10H)-one | Chemsrc [chemsrc.com]

- 8. 2137634-90-1_CAS号:2137634-90-1_CAS No.:2137634-90-1 - 化源网 [m.chemsrc.com]

Strategic Deployment of Thiophene-3-Sulfonyl Chloride Derivatives in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer both synthetic versatility and favorable physicochemical properties. Thiophene-3-sulfonyl chloride has emerged as a cornerstone building block in this domain. By acting as a highly reactive electrophilic linchpin, it enables the rapid, divergent synthesis of sulfonamide libraries. The resulting thiophene-3-sulfonamide derivatives exhibit profound biological activity across a spectrum of therapeutic targets, ranging from metalloenzymes like Insulin-Degrading Enzyme (IDE) and Carbonic Anhydrase, to critical parasitic targets such as Plasmodium falciparum PfATP4[1][2].

This technical guide elucidates the mechanistic rationale, synthetic methodologies, and biological validation protocols required to successfully leverage thiophene-3-sulfonyl chloride in lead generation and optimization.

Pharmacological Rationale: The Thiophene Bioisostere

The strategic choice to utilize thiophene-3-sulfonyl chloride over its benzene counterpart (benzenesulfonyl chloride) is rooted in the principles of bioisosterism. The thiophene ring is a classic bioisostere for the phenyl ring, but it offers distinct pharmacological advantages:

-

Electronic Distribution: The sulfur heteroatom alters the electron density of the aromatic system, often enhancing the hydrogen-bond accepting capacity of the adjacent sulfonamide oxygens.

-

Steric and Lipophilic Profile: Thiophene is slightly smaller and less lipophilic than benzene. This subtle shift often improves aqueous solubility and alters the dihedral angle of the sulfonamide bond, optimizing the ligand's fit within tight hydrophobic pockets of enzyme active sites[3].

-

Metabolic Stability: Thiophene rings can be strategically substituted (e.g., with halogens or methyl groups) to block oxidative metabolism by cytochrome P450 enzymes, thereby extending the pharmacokinetic half-life of the drug candidate.

Synthetic Workflow & Methodologies

The transition from a raw building block to a validated lead compound requires a meticulously controlled workflow. Below is the strategic pipeline utilized in our laboratories.

Workflow from thiophene-3-sulfonyl chloride synthesis to lead optimization.

Protocol 1: Divergent Synthesis of Thiophene-3-Sulfonamides

To ensure high-fidelity library generation, the sulfonylation protocol must be robust and self-validating.

Step-by-Step Methodology:

-

Preparation: Dissolve the target primary or secondary amine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous DCM is strictly selected as an aprotic solvent to exclude moisture, preventing the competitive and irreversible hydrolysis of the highly reactive thiophene-3-sulfonyl chloride into an inactive sulfonic acid.

-

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Causality: DIPEA acts as a non-nucleophilic "proton sponge" to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile. DMAP functions as a nucleophilic catalyst, forming a transient, highly electrophilic sulfonylpyridinium intermediate that dramatically accelerates coupling, particularly with sterically hindered amines[2].

-

-

Sulfonylation: Cool the reaction vessel to 0 °C and add thiophene-3-sulfonyl chloride (1.0 eq) dropwise.

-

Causality: The exothermic nature of sulfonylation requires strict thermal control (0 °C) to minimize thermodynamic side reactions, such as the formation of undesired disulfonamides.

-

-

Self-Validation & Isolation: Monitor reaction progression via LC-MS.

-

Causality: LC-MS provides orthogonal validation by simultaneously confirming the depletion of the starting mass and the appearance of the target product mass prior to workup. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.

-

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of thiophene-3-sulfonyl chloride is best demonstrated by the diverse range of highly potent inhibitors it has generated across multiple therapeutic areas. The following table summarizes key quantitative data from recent drug discovery campaigns.

| Compound / Derivative | Biological Target / Disease Area | Efficacy (IC₅₀ / Kᵢ) | Reference |

| Compound 4i (Thiophene-furan sulfonamide) | α-Glucosidase (Type 2 Diabetes) | IC₅₀ = 2.03 ± 0.05 μM | [4] |

| Compound 1 (Hydronaphthoquinone hybrid) | Proteasome CT-L activity (Cancer) | IC₅₀ = 3.0 ± 1.6 μM | [5] |

| Compound 1 (Urea-thiophene sulfonamide) | PfATP4 (Plasmodium falciparum Malaria) | IC₅₀ = 0.3 μM | [1] |

| Compound 29 (Thiophene-HOPTO derivative) | Insulin-Degrading Enzyme (IDE) | Kᵢ = 9.0 μM | [2] |

| Compound 8b (2,5-Dichlorothiophene sulfonamide) | HeLa Cervical Cancer Cell Line | IC₅₀ = 7.2 ± 1.12 μM | [3] |

Target Engagement Mechanisms

Thiophene-3-sulfonamides are particularly privileged in the realm of metalloenzyme inhibition. The sulfonamide moiety (-SO₂NH₂) acts as a transition-state analog, capable of coordinating directly with catalytic metal ions (such as Zn²⁺ in Carbonic Anhydrase or IDE)[2].

Mechanistic pathway of metalloenzyme inhibition by thiophene-3-sulfonamides.

Biological Validation: Self-Validating In Vitro Protocols

To accurately determine the IC₅₀ values presented in Section 4, a rigorous, self-validating biochemical assay is required.

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., α-Glucosidase)

Objective: Determine the inhibitory potency (IC₅₀) and kinetic mechanism of synthesized thiophene-3-sulfonamides[4].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the target enzyme in 0.1 M phosphate buffer (pH 6.8) to mimic physiological conditions. Dissolve the thiophene derivative in DMSO, ensuring the final assay concentration of DMSO remains below 1% (v/v).

-

Causality: Restricting DMSO to <1% prevents solvent-induced enzyme denaturation while ensuring the lipophilic thiophene compounds remain fully dissolved in the aqueous buffer.

-

-

Incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at 37 °C.

-

Causality: Pre-incubation allows the system to reach thermodynamic equilibrium. This ensures that the measured inhibition reflects true target engagement rather than a slow-binding artifact.

-

-

Substrate Addition: Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Self-Validation & Measurement: Continuously monitor absorbance at 405 nm using a microplate reader for 30 minutes.

-

Causality: Continuous kinetic monitoring (rather than a single endpoint read) validates the assay by ensuring the reaction remains in the linear phase (steady-state kinetics). The assay is further self-validated by including a positive control (e.g., Acarbose) to confirm assay sensitivity, and a vehicle control (DMSO only) to establish the baseline uninhibited reaction velocity[4].

-

Conclusion

Thiophene-3-sulfonyl chloride is far more than a simple synthetic reagent; it is a gateway to novel chemical space. By understanding the causal relationships between reaction conditions, bioisosteric replacement, and target engagement mechanisms, drug development professionals can harness this building block to design highly potent, metabolically stable therapeutics for oncology, infectious diseases, and metabolic disorders.

References

1.[4] Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors, ACS Medicinal Chemistry Letters. 2.[5] Discovery and Synthesis of Hydronaphthoquinones as Novel Proteasome Inhibitors, PMC - NIH. 3.[1] Identification of Compound 15 (MMV1581361) as a PfATP4 Inhibitor with Transmission-Blocking Activity and In Vivo Efficacy in a SCID Mouse Model of Malaria, Journal of Medicinal Chemistry - ACS Publications. 4.[2] Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme, eScholarship.org. 5.[3] Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug, Semantic Scholar.

Sources

Bifunctional Thiophene Building Blocks: A Strategic Guide for Modern Medicinal Chemistry

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring make it an attractive component in drug design.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of bifunctional thiophene building blocks. We will delve into the strategic synthesis of these versatile scaffolds, explore their reactivity in key coupling reactions, and showcase their application in the construction of complex, biologically active molecules. This guide emphasizes the causality behind synthetic choices and provides validated protocols to empower chemists in their quest for novel therapeutics.

The Thiophene Core: A Privileged Scaffold in Drug Discovery

The five-membered sulfur-containing heterocycle, thiophene, has proven to be a remarkably versatile building block in the development of new pharmaceuticals. Its significance is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas, including cardiovascular diseases, inflammation, and oncology.[1][2] Thiophene derivatives exhibit a wide spectrum of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[5][6][7]

The utility of the thiophene ring in medicinal chemistry can be attributed to several key factors:

-

Bioisosterism: Thiophene is often employed as a bioisostere for a phenyl ring.[3][4] This substitution can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining or improving biological activity.[8]

-

Modulation of Physicochemical Properties: The sulfur atom in the thiophene ring influences its electronic distribution, allowing for fine-tuning of a molecule's polarity, lipophilicity, and hydrogen bonding capacity.

-

Synthetic Tractability: The thiophene ring is amenable to a wide range of chemical transformations, providing multiple handles for structural modification and the introduction of diverse functionalities.[9]

A critical analysis of FDA-approved drugs reveals that a significant number of thiophene-containing molecules are bifunctional, meaning they possess two points of substitution on the thiophene core.[1] This bifunctional nature allows for the creation of complex three-dimensional structures and the precise orientation of pharmacophoric groups to interact with biological targets.

Strategic Synthesis of Bifunctional Thiophene Building Blocks

The substitution pattern on the thiophene ring is a critical determinant of a molecule's biological activity. The most common and medicinally relevant bifunctional thiophenes are the 2,5- and 3,4-disubstituted isomers. The synthesis of these building blocks requires careful consideration of regioselectivity and functional group tolerance.

Accessing 2,5-Disubstituted Thiophenes

The 2,5-disubstituted thiophene scaffold is prevalent in many bioactive compounds. Several reliable methods exist for their synthesis, with the choice of method often depending on the desired substituents and the overall synthetic strategy.

One common approach involves the cyclization of 1,4-dicarbonyl compounds with a sulfur source, such as phosphorus pentasulfide, in a process known as the Paal-Knorr thiophene synthesis.[9] More modern and often milder methods have also been developed. For instance, the metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide provides an efficient route to 2,5-disubstituted thiophenes in good to excellent yields. Another innovative one-pot synthesis utilizes the Glaser coupling of terminal alkynes followed by heterocyclization with sodium sulfide.[10]

A practical two-step approach starting from β-nitro-β,γ-unsaturated ketones and 4-methoxybenzyl mercaptan has also been reported, offering good overall yields and tolerance of various functional groups.[11]

Experimental Protocol: One-Pot Synthesis of 2,5-Disubstituted Thiophenes from Terminal Alkynes [10]

This protocol describes a greener version of the Glaser coupling followed by a telescopic reaction to form the thiophene ring.

-

Glaser Coupling: To a solution of the terminal alkyne (1.0 mmol) in piperidine (2 mL), add copper(I) iodide (0.05 mmol) and tribromoisocyanuric acid (TBCA) (0.5 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Heterocyclization: To the reaction mixture, add sodium sulfide (1.2 mmol) and N,N-dimethylformamide (DMF) (3 mL).

-

Heat the mixture to 80 °C and stir for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted thiophene.

The Challenge and Synthesis of 3,4-Disubstituted Thiophenes

The synthesis of 3,4-disubstituted thiophenes presents a greater challenge due to the lower reactivity of the C3 and C4 positions towards electrophilic substitution compared to the C2 and C5 positions.[9] However, several strategies have been developed to access this important scaffold.

One approach involves the modification of pre-functionalized thiophenes, such as 3,4-dibromothiophene.[12][13] This starting material can be synthesized in high yield and subsequently functionalized through metal-catalyzed cross-coupling reactions. Another versatile building block is 3,4-bis(trimethylsilyl)thiophene, which allows for stepwise and regiospecific ipso-substitution followed by cross-coupling to introduce different substituents at the 3 and 4 positions.[14] The use of 2,5-dichlorothiophene has also been explored as a starting material for the synthesis of 3,4-disubstituted thiophenes.[15]

A novel strategy for accessing 3-substituted thiophene-2,5-dicarboxylates, which can serve as precursors to 3,4-disubstituted systems, involves the nucleophilic substitution of the nitro group in dimethyl 3-nitrothiophene-2,5-dicarboxylate with sulfur nucleophiles.[16]

Experimental Protocol: Synthesis of 3,4-Dialkylthiophenes from 3,4-Dibromothiophene [13]

This protocol utilizes a nickel-catalyzed cross-coupling reaction with Grignard reagents.

-

To a solution of 3,4-dibromothiophene (1.0 mmol) and [1,3-bis(diphenylphosphino)propane]dichloronickel(II) [(dppp)NiCl2] (0.05 mmol) in anhydrous diethyl ether (10 mL) under an inert atmosphere, add the Grignard reagent (2.2 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the 3,4-dialkylthiophene.

Key Functionalization Reactions: Building Molecular Complexity

Once the bifunctional thiophene core is synthesized, further elaboration is often necessary to introduce the desired pharmacophoric groups. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura and Stille Cross-Coupling Reactions

The Suzuki-Miyaura and Stille cross-coupling reactions are among the most powerful and versatile methods for the formation of biaryl systems containing thiophene moieties.[17][18]

-

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a thienylboronic acid or ester with an aryl halide (or vice versa).[17] It is favored for its generally low toxicity of reagents and byproducts, and the ease of purification.[17] The reaction conditions often involve a palladium catalyst, a base, and a suitable solvent system.[19]

-

Stille Coupling: The Stille reaction couples a thienyl organostannane with an organic halide.[18] A key advantage of the Stille coupling is its high functional group tolerance, as it often proceeds under neutral conditions.[17] This can be particularly beneficial when working with base-sensitive substrates.[20] However, the high toxicity of organotin compounds is a significant drawback.[17] When coupling electron-rich heterocycles like thiophenes, the Stille reaction can sometimes provide better yields than the Suzuki coupling.[21]

Table 1: Comparison of Suzuki-Miyaura and Stille Coupling for Thiophene Functionalization

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Boronic acid/ester | Organostannane |

| Toxicity of Reagents | Generally low | High |

| Reaction Conditions | Requires a base | Often neutral |

| Functional Group Tolerance | Good, but can be limited by base sensitivity | Excellent |

| Byproduct Removal | Generally straightforward | Can be challenging |

Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the thiophene ring.[22] This approach allows for the direct coupling of a C-H bond on the thiophene with an aryl halide. The α-positions (C2 and C5) of thiophene are generally more reactive and are the typical sites for C-H arylation.[22][23] However, methods for the more challenging β-arylation have also been developed, sometimes proceeding at room temperature.[24] Palladium-catalyzed 1,4-migration associated with direct arylation has also been employed for the functionalization of the β-position of thiophenes.[25]

Visualization of Synthetic Strategies

The following diagrams illustrate the key synthetic pathways for accessing and functionalizing bifunctional thiophene building blocks.

Caption: Synthetic routes to 2,5- and 3,4-disubstituted thiophenes.

Caption: Key cross-coupling reactions for thiophene functionalization.

Applications in Medicinal Chemistry: Case Studies

The strategic application of bifunctional thiophene building blocks has led to the discovery of numerous important therapeutic agents.

-

Olanzapine: An atypical antipsychotic, olanzapine features a thieno[2,3-b][5][9]benzodiazepine core, which is constructed from a bifunctionalized thiophene precursor.[5]

-

Clopidogrel and Prasugrel: These antiplatelet agents are thienopyridine derivatives, highlighting the importance of fused thiophene ring systems in drug design.[5]

-

Raltitrexed: An anticancer drug, raltitrexed contains a 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine ring system attached to a thiophene moiety.[1]

-

Lapatinib: This dual tyrosine kinase inhibitor used in the treatment of breast cancer incorporates a furan ring, but its structural analogs with thiophene have been explored.[26]

These examples underscore the power of bifunctional thiophenes to serve as versatile platforms for the development of drugs with diverse mechanisms of action.

Conclusion

Bifunctional thiophene building blocks are indispensable tools in the modern medicinal chemist's arsenal. Their unique electronic properties, bioisosteric relationship with the phenyl ring, and synthetic versatility make them highly valuable scaffolds for the design and synthesis of novel therapeutic agents. A thorough understanding of the strategic synthesis of 2,5- and 3,4-disubstituted thiophenes, coupled with expertise in key functionalization reactions such as Suzuki-Miyaura and Stille couplings, and direct C-H arylation, empowers researchers to efficiently explore chemical space and optimize drug candidates. The continued development of novel synthetic methodologies for accessing and functionalizing these privileged structures will undoubtedly fuel the discovery of the next generation of thiophene-based medicines.

References

-

Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Preprints.org. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

-

A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. Rajarshi School of Management & Technology. [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. ResearchGate. [Link]

-

A green synthesis of 2,5-disubstituted thiophenes from terminal alkynes: a telescopic approach. Scielo. [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

-

Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Organic Chemistry Portal. [Link]

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[17]annulene-scaffold. National Center for Biotechnology Information. [Link]

-

Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. RSC Publishing. [Link]

-

A New General Synthesis of 2,5-Disubstituted Thiophenes Starting From β-Nitro-β,γ-Unsaturated Ketones and 4-Methoxybenzyl Mercaptan. Thieme Connect. [Link]

-

Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Center for Biotechnology Information. [Link]

-

Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. ACS Publications. [Link]

-

a–h Different uses of the Stille and Suzuki cross-coupling reactions. i... ResearchGate. [Link]

-

Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link]

-

Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. MDPI. [Link]

-

Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Chemistry Portal. [Link]

-

Synthesis of 2,5-disubstituted thiophenes. ACS Publications. [Link]

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[17]annulene-scaffold. RSC Publishing. [Link]

-

Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. National Center for Biotechnology Information. [Link]

-

FDA-approved drugs and recently reported pilot molecules containing... ResearchGate. [Link]

-

Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Archives. [Link]

-

Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. ResearchGate. [Link]

-

Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene(,). PubMed. [Link]

-

Use of 2,5-dichlorothiophene in the synthesis of 3,4-disubstituted thiophenes. ACS Publications. [Link]

-

Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. Chinese Journal of Organic Chemistry. [Link]

-

Bioisosteric Replacements. Chemspace. [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Tech Science Press. [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing. [Link]

-

Bioisosteres for Benzene. Denmark Group. [Link]

-

Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. ACS Publications. [Link]

-

Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. National Center for Biotechnology Information. [Link]

-

Structures of important thiophene-based drugs. ResearchGate. [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis. [Link]

-

Thiophene synthesis. Organic Chemistry Portal. [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. National Center for Biotechnology Information. [Link]

-

Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. chem-space.com [chem-space.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. schenautomacao.com.br [schenautomacao.com.br]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes [sioc-journal.cn]

- 14. Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene(,) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. beilstein-archives.org [beilstein-archives.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of a Bifunctional Thiophene Scaffold

An In-depth Technical Guide to 5-formyl-3-chlorosulfonylthiophene: A Core Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular entities with therapeutic potential is relentless. Central to this endeavor is the use of versatile chemical building blocks—scaffolds that permit the systematic exploration of chemical space to optimize biological activity. 5-formyl-3-chlorosulfonylthiophene emerges as a molecule of significant strategic value for researchers, scientists, and drug development professionals. This substituted thiophene is not merely an intermediate; it is a carefully designed scaffold featuring two distinct and highly reactive functional groups: an electrophilic chlorosulfonyl group and a versatile formyl (aldehyde) group.

The thiophene ring itself is a "privileged pharmacophore," a core structure frequently found in FDA-approved drugs, valued for its electronic properties and its ability to act as a bioisostere for a phenyl ring.[1] The strategic placement of the chlorosulfonyl and formyl groups at the 3- and 5-positions, respectively, unlocks a powerful platform for combinatorial chemistry and targeted synthesis. The chlorosulfonyl moiety is a potent precursor for sulfonamides—a class of compounds with a rich history in medicine—while the aldehyde provides a gateway for a multitude of chemical transformations. This guide offers a Senior Application Scientist's perspective on the core properties, synthesis, reactivity, and safe handling of this pivotal reagent, providing the technical accuracy and field-proven insights necessary for its effective application in drug discovery programs.

Physicochemical and Computational Properties

A precise understanding of a compound's physical and chemical characteristics is the foundation of its effective use in synthesis. The properties of 5-formyl-3-chlorosulfonylthiophene are summarized below. These data are critical for reaction planning, purification, and storage.

| Property | Value | Source |

| CAS Number | 2138174-09-9 | [2] |

| Molecular Formula | C₅H₃ClO₃S₂ | [2][3] |

| Molecular Weight | 210.66 g/mol | [2] |

| Appearance | Solid (predicted) | Inferred |

| SMILES | C1=C(SC=C1S(=O)(=O)Cl)C=O | [2][3] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

| Topological Polar Surface Area (TPSA) | 51.21 Ų | [2] |

| logP (Predicted) | 1.4881 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

The computational data, such as TPSA and logP, are invaluable for early-stage drug design, offering predictions on membrane permeability and solubility, which are key determinants of a drug candidate's pharmacokinetic profile.

Proposed Synthesis: A Logic-Driven Approach

The causality behind this choice rests on the reactivity of the thiophene ring. It is an electron-rich heterocycle susceptible to electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) is a powerful electrophile capable of installing the -SO₂Cl group directly onto the ring. The key is selecting the correct starting material and controlling the reaction conditions to achieve the desired regioselectivity. A plausible starting material would be 2-thiophenecarboxaldehyde.

Caption: Proposed synthetic workflow for 5-formyl-3-chlorosulfonylthiophene.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and emphasizing critical control points.

Objective: To synthesize 5-formyl-3-chlorosulfonylthiophene via electrophilic chlorosulfonation.

Materials:

-

2-Thiophenecarboxaldehyde

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure all glassware is rigorously dried to prevent premature hydrolysis of the acid chloride.

-

Reaction Setup: Charge the flask with 2-thiophenecarboxaldehyde (1.0 eq) dissolved in anhydrous dichloromethane. Cool the solution to 0-5°C using an ice bath.

-

Causality: Low temperature is critical to control the exothermicity of the reaction and to minimize the formation of undesired byproducts from over-reaction or decomposition.

-

-

Reagent Addition: Add chlorosulfonic acid (approx. 1.1 - 1.5 eq) dropwise via the dropping funnel to the stirred solution, ensuring the internal temperature does not exceed 5°C.

-

Causality: A slight excess of the chlorosulfonating agent ensures complete conversion of the starting material. The slow, dropwise addition is a crucial safety and selectivity measure.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

-

Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and protonating the reaction mixture. The use of a large volume of ice dissipates the heat generated during this highly exothermic quenching process.

-

-

Workup & Isolation:

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Core Reactivity: A Dual-Handle Approach to Molecular Diversity

The synthetic power of 5-formyl-3-chlorosulfonylthiophene lies in the orthogonal reactivity of its two functional groups. This allows for selective modification, enabling the construction of complex molecules in a controlled, stepwise manner.

-

The Chlorosulfonyl Group (-SO₂Cl): This is a highly electrophilic moiety, making it an excellent sulfonylating agent. Its primary reaction is with nucleophiles to form stable sulfonamide or sulfonate ester linkages.

-

Sulfonamide Formation: Reaction with primary or secondary amines (R¹R²NH) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) readily yields the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a vast array of antibacterial, diuretic, and anti-inflammatory drugs.

-

Sulfonate Ester Formation: Reaction with alcohols (R-OH) or phenols (Ar-OH), typically in the presence of a base, yields sulfonate esters.

-

-

The Formyl Group (-CHO): The aldehyde functionality is a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation.

-

Reductive Amination: A one-pot reaction with an amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) converts the aldehyde into a secondary or tertiary amine. This is one of the most efficient methods for introducing amine diversity into a molecule.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄).

-

Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of an alkene, extending the carbon skeleton.

-

Caption: Key chemical transformations of 5-formyl-3-chlorosulfonylthiophene.

Safety, Handling, and Storage

As a reactive acid chloride, 5-formyl-3-chlorosulfonylthiophene requires careful handling to ensure user safety and maintain compound integrity. Information synthesized from safety data sheets of analogous sulfonyl chlorides provides a robust framework for safe practice.[5][6][7][8]

-

Hazard Classification: This compound should be treated as corrosive. It is expected to cause severe skin burns and eye damage. It reacts with moisture, including humidity in the air, to release hydrochloric acid (HCl).

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[6] Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

Chemical splash goggles and a face shield.

-

-

Handling:

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]

Conclusion

5-formyl-3-chlorosulfonylthiophene is a powerful and versatile building block for chemical synthesis, particularly within the realm of drug discovery and development. Its bifunctional nature allows for the creation of large, diverse libraries of compounds centered on the medicinally important thiophene core. The highly reliable reactivity of the chlorosulfonyl group towards amines to form sulfonamides, coupled with the vast synthetic possibilities of the formyl group, provides medicinal chemists with a robust platform for structure-activity relationship (SAR) studies. By understanding its properties, synthesis, reactivity, and handling requirements as detailed in this guide, researchers can fully leverage the potential of this key intermediate to accelerate the discovery of the next generation of therapeutic agents.

References

-

MATERIAL SAFETY DATA SHEET - Chemcia Scientific ; Chemcia Scientific; [Link]

-

5-formylthiophene-3-sulfonyl chloride (C5H3ClO3S2) ; PubChemLite; [Link]

-

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C6H4Cl2O4S2 | CID 10869516 ; PubChem; [Link]

-

CAS No : 126910-68-7 | Product Name : Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate ; Pharmaffiliates; [Link]

-

Applications of Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate in Pharmaceutical Synthesis ; NINGBO INNO PHARMCHEM CO.,LTD.; [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review ; PMC; [Link]

- Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters; Google P

- Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters; Google P

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads ; PMC; [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri) ; Manasagangotri; [Link]

-

Thiophene-3-carbonyl Chloride ; MDPI; [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 5-formylthiophene-3-sulfonyl chloride (C5H3ClO3S2) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 2090072-28-7 | Benchchem [benchchem.com]

- 5. download.basf.com [download.basf.com]

- 6. chemcia.com [chemcia.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Engineering Heterocyclic Sulfonyl Chlorides: Advanced Synthetic Modalities and Mechanistic Insights

Heterocyclic sulfonyl chlorides are indispensable electrophilic building blocks in medicinal chemistry. They serve as the primary precursors for sulfonamides—a privileged pharmacophore found in diverse therapeutics including antimicrobials, COX-2 inhibitors, and carbonic anhydrase inhibitors[1]. However, synthesizing these intermediates presents significant chemical hurdles. Unlike electron-rich arenes, electron-deficient heterocycles (e.g., pyridines, pyrimidines, pyrazoles) resist classical electrophilic chlorosulfonation. Furthermore, the resulting heterocyclic sulfonyl chlorides exhibit profound hydrolytic instability, often degrading back to sulfonic acids during standard aqueous workups[1].

To circumvent these bottlenecks, modern process chemistry relies on advanced synthetic paradigms. This whitepaper details the mechanistic causality and self-validating protocols required to successfully engineer these sensitive intermediates.

Fig 1. Decision matrix for selecting the optimal heterocyclic sulfonyl chloride synthesis route.

Paradigm 1: Oxidative Chlorination of Heterocyclic Thiols

When heterocyclic thiols or disulfides are accessible, oxidative chlorination offers a rapid, high-yielding route. The combination of hydrogen peroxide (

Mechanistic Causality:

The reaction initiates with the

Paradigm 2: Sandmeyer-Type Chlorosulfonylation via DABSO

For highly electron-deficient heterocycles where thiol precursors are inaccessible, heteroaromatic amines serve as optimal starting materials. Traditional Meerwein reactions require the use of toxic, difficult-to-handle

Mechanistic Causality:

The amine undergoes in situ diazotization using tert-butyl nitrite (t-BuONO) and an acid source. A Copper(II) catalyst (e.g.,

Fig 2. Mechanistic workflow of the Cu-catalyzed Sandmeyer chlorosulfonylation using DABSO.

Emerging Modalities: Photocatalytic Approaches

Recent innovations have introduced heterogeneous photocatalysts, such as Potassium poly(heptazine imide) (K-PHI), to drive the conversion of aryldiazonium salts to sulfonyl chlorides under visible light. This transition-metal-free approach utilizes

Quantitative Comparative Analysis

| Methodology | Optimal Substrates | Key Reagents | Typical Yields | Reaction Time | Primary Limitation |

| Oxidative Chlorination [2] | Thiol/Disulfide-bearing heterocycles | 85–97% | 1–10 min | Requires pre-functionalized thiols. | |

| Sandmeyer-DABSO [3] | Electron-deficient heteroaromatic amines | DABSO, | 70–85% | 1–4 hours | Trace Cu removal required for GMP. |

| Photocatalytic Sandmeyer [4] | Aryl/Heteroaryl diazonium salts | K-PHI, | 75–95% | 12–24 hours | Requires specialized photoreactor setup. |

Validated Experimental Methodologies

Note on Self-Validation: Heterocyclic sulfonyl chlorides will streak or degrade on silica gel TLC and will hydrolyze in standard LC-MS mobile phases, leading to false negatives (appearing as sulfonic acids). To create a self-validating system, both protocols below utilize an amine-quench In-Process Control (IPC) . By immediately derivatizing an aliquot with a secondary amine (like pyrrolidine or morpholine), the scientist creates a stable sulfonamide that can be accurately quantified[1].

Protocol A: Oxidative Chlorination of Heterocyclic Thiols[2]

Objective: Rapid conversion of pyridine-2-thiol to pyridine-2-sulfonyl chloride.

-

Initiation: Dissolve pyridine-2-thiol (1.0 eq) in anhydrous acetonitrile (

). Causality: Acetonitrile is a polar aprotic solvent that stabilizes the polar sulfinate intermediates without participating in the oxidation. -

Oxidant Addition: Cool the reaction to 0 °C and add 30% aqueous

(3.0 eq) dropwise. Causality: The oxidation to the disulfide is highly exothermic; cooling prevents thermal degradation of the heterocycle. -

Chlorination: Introduce

(1.0 eq) dropwise. Stir for 5 minutes. Causality: -

IPC (Self-Validation): Withdraw a 10 µL aliquot and quench into 100 µL of 1M pyrrolidine in THF. Analyze via LC-MS. The presence of the pyrrolidine sulfonamide mass confirms successful chlorosulfonylation.

-

Isolation: Evaporate volatiles under reduced pressure at <30 °C. Causality: Heterocyclic sulfonyl chlorides are thermally labile; elevated temperatures promote desulfonylation. Use immediately in the next synthetic step.

Protocol B: Sandmeyer Chlorosulfonylation via DABSO[3]

Objective: Conversion of 3-aminopyrazole to pyrazole-3-sulfonyl chloride.

-

Catalyst &

Assembly: Suspend DABSO (0.6 eq) and -

Amine Introduction: Add 3-aminopyrazole (1.0 eq) followed by a solution of

in dioxane (2.5 eq). Causality: -

In Situ Diazotization: Add tert-butyl nitrite (1.5 eq) dropwise. Causality: t-BuONO generates the diazonium species in situ, which is immediately reduced by the Cu catalyst, preventing the buildup of shock-sensitive intermediates[3].

-

IPC (Self-Validation): Monitor nitrogen gas evolution (bubbling). Cessation of bubbling (typically 1–2 hours) indicates complete consumption of the diazonium intermediate. Confirm completion via the morpholine-quench LC-MS assay described in Protocol A.

-

Workup: Dilute the mixture with ice-cold water to precipitate the sulfonyl chloride. Causality: The low aqueous solubility of the product protects it from hydrolysis, allowing isolation by simple vacuum filtration[3].

References[1] Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. ACS Combinatorial Science.

URL:[Link][2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry. URL:[Link][3] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. URL:[Link][4] Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. URL:[Link]

Sources

Strategic Guide: 5-Substituted Thiophene-3-Sulfonyl Chlorides

Content Type: Technical Whitepaper & Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers[1][2]

Executive Summary

5-substituted thiophene-3-sulfonyl chlorides represent a high-value, "meta-like" bioisosteric scaffold in medicinal chemistry.[1][2] Unlike the more common 2-sulfonyl isomers (which mimic para-substituted benzenes), the 3-sulfonyl variants offer unique vector geometry for optimizing binding affinity and metabolic stability.[1][2] However, they present distinct challenges: lower hydrolytic stability and limited commercial availability compared to their 2-isomer counterparts.

This guide provides a decision-making framework for sourcing these reagents, a rigorous Quality Control (QC) protocol to mitigate degradation risks, and a validated synthetic route for "make-on-demand" scenarios.

Chemical Significance & SAR Utility[2][3]

Bioisosterism and Geometry

The thiophene ring is a classic bioisostere for the phenyl ring.[2] However, the vector analysis is critical:

-

Thiophene-2-sulfonyl: Bond angle mimics para-substitution.[1][2]

-

Thiophene-3-sulfonyl: Bond angle mimics meta-substitution.[1][2]

Incorporating a substituent at the 5-position (e.g., methyl, chloro, bromo) allows for probing hydrophobic pockets while the 3-sulfonyl group directs the pharmacophore (sulfonamide) into a specific active site region.[1][2] This scaffold is particularly relevant for fragment-based drug discovery (FBDD) where novel IP space is required outside of standard benzene-sulfonamide patents.[1][2]

Stability Profile

Critical Warning: Thiophene-3-sulfonyl chlorides are kinetically less stable than thiophene-2-sulfonyl chlorides.[1][2] The C3 position is more electron-rich and less capable of stabilizing the developing negative charge during nucleophilic attack (hydrolysis) compared to the C2 position.[2]

-

Implication: Commercial samples often arrive partially hydrolyzed to the sulfonic acid, which is unreactive in standard coupling conditions.[2]

The Sourcing Landscape[2]

Finding high-purity 5-substituted thiophene-3-sulfonyl chlorides requires navigating between "In-Stock" catalog vendors and "Make-on-Demand" CROs.[1][2]

Decision Logic: Make vs. Buy

The following workflow illustrates the strategic decision process for acquiring these building blocks.

Figure 1: Strategic sourcing workflow for labile sulfonyl chlorides, emphasizing the mandatory QC step regardless of vendor source.

Key Suppliers & Capabilities

| Supplier Category | Key Vendors | Notes on Thiophene-3-SO2Cl Availability |

| Primary Building Block Houses | Enamine , Combi-Blocks , Fluorochem | Highest Recommendation. Enamine's "REAL" database often lists these.[1][2] Combi-blocks frequently holds stock of the bromo-precursors and the sulfonyl chlorides.[1][2] |

| Catalog Aggregators | MilliporeSigma , ThermoFisher , MolPort | Useful for broad searches, but often act as pass-throughs.[2] Lead times can be longer, increasing hydrolysis risk.[2] |

| Specialized Heterocycle Vendors | ChemScene , Bide Pharmatech , Synthonix | often have specific 5-substituted variants (e.g., 5-methyl, 5-chloro) in stock in China/US warehouses.[1][2] |

Quality Assurance & Characterization

Due to the instability of the 3-sulfonyl chloride moiety, 1H NMR in

Protocol: Benzylamine Derivatization Assay

This self-validating protocol converts the unstable chloride into a stable sulfonamide for accurate HPLC/NMR quantification.[2]

-

Sampling: Dissolve ~10 mg of the received sulfonyl chloride in 0.5 mL dry DCM.

-

Derivatization: Add 2.0 equivalents of benzylamine and 2.5 equivalents of TEA (Triethylamine). Shake for 10 minutes at RT.

-

Analysis: Inject the mixture into LC-MS.

-

Calculation: The ratio of Sulfonamide to (Sulfonic Acid + Sulfonamide) represents the true "Active Content."[2]

Acceptance Criteria: Reject batches with <85% Active Content unless a recrystallization step is planned.

Synthetic Protocol (The "Make" Option)

If commercial stock is degraded or unavailable, the following protocol is the industry standard for accessing the 3-position. Direct chlorosulfonation of 2-substituted thiophenes typically yields the 5-sulfonyl isomer (alpha attack); therefore, a Lithium-Halogen Exchange strategy is required to target the 3-position (beta).[1][2]

Synthetic Pathway[1][2][4][5]

Figure 2: Regioselective synthesis of 5-substituted thiophene-3-sulfonyl chlorides via low-temperature lithiation.

Detailed Methodology

Prerequisite: Start with 4-bromo-2-substituted thiophene (chemically equivalent to 3-bromo-5-substituted thiophene).[1][2]

-

Lithiation:

-

Charge a flame-dried flask with the bromothiophene precursor (1.0 equiv) in anhydrous THF (0.2 M).

-

Cool to -78°C (Internal temperature).

-

Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise.[2] Note: Lithium-halogen exchange is faster than deprotonation at the 2-position if kept cold.[1][2]

-

Stir for 30-60 minutes at -78°C.

-

-

Sulfination:

-

Bubble anhydrous

gas (dried through -

Allow to warm to 0°C. The mixture usually turns into a thick suspension (Lithium sulfinate salt).[2]

-

-

Chlorination (Oxidative):

-

Workup:

-

Filter off succinimide byproduct (if NCS used).[2]

-

Wash DCM layer rapidly with ice-cold water.

-

Dry over

and concentrate in vacuo at <30°C . -

Storage: Use immediately or store at -20°C under Argon.

-

Handling & Storage Guidelines

-

Moisture Sensitivity: High.[2] The 3-sulfonyl chloride is prone to autocatalytic decomposition by HCl generated during hydrolysis.[2]

-

Storage: Store solid under inert gas (Argon) at -20°C. Do not store in solution (DMSO/DMF) for prolonged periods.

-

Reaction Conditions: When coupling with amines, use a non-nucleophilic base (DIPEA/TEA) and keep the reaction dry. If using aqueous conditions (Schotten-Baumann), work very rapidly at 0°C.[1][2]

References

-

Gouault, N., et al. (2025).[2][3] Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework. Molecules (MDPI).[2] Retrieved March 5, 2026, from [Link][1]

-

Bhat, H.R., et al. (2021).[2][4] Medicinal chemistry-based perspectives on thiophene and its derivatives. Journal of Molecular Structure. Retrieved March 5, 2026, from [Link]

Sources

Bifunctional Utility: The Reactivity and Application of Formyl-Substituted Sulfonyl Chlorides

Executive Summary

Formyl-substituted sulfonyl chlorides (e.g., 2-, 3-, or 4-formylbenzenesulfonyl chloride) represent a class of "Janus-faced" electrophiles in organic synthesis. Possessing both a sulfonyl chloride (

This guide addresses the kinetic and thermodynamic principles required to manipulate these groups independently. It focuses heavily on the ortho-isomer (2-formylbenzenesulfonyl chloride) due to its unique ability to undergo intramolecular cyclization, yielding biologically active sultams and benzisothiazoles .

Part 1: The Chemoselectivity Paradox

The core challenge in utilizing formyl-substituted sulfonyl chlorides is preventing polymerization or uncontrolled double-condensation. To achieve high fidelity, one must exploit the kinetic differences between the two electrophiles.

Electrophilic Hierarchy

Under standard nucleophilic attack by amines, the reactivity hierarchy is governed by Hard-Soft Acid-Base (HSAB) principles and leaving group ability:

-

Sulfonyl Chloride (

): A "hard" electrophile with an excellent leaving group ( -

Aldehyde (

): A "softer" electrophile. Reaction with amines is reversible (forming hemiaminals/imines) and requires water removal to drive to completion.

The Golden Rule: In the presence of a nucleophile (amine) and a base, sulfonylation (

Positional Isomerism Impact

The geometric relationship between the

-

Ortho (1,2-substitution): Predisposed to intramolecular cyclization.[2] The sulfonamide nitrogen is positioned perfectly to attack the aldehyde, forming 5- or 6-membered sultams.

-

Meta/Para (1,3- and 1,4-substitution): Cyclization is geometrically disfavored or impossible. These isomers act as bifunctional linkers (cross-coupling agents).

Part 2: Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways for 2-formylbenzenesulfonyl chloride, highlighting the critical decision points between simple sulfonylation and cyclization.

Caption: Divergent reactivity of ortho-formylbenzenesulfonyl chloride based on reaction conditions.

Part 3: Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC/IR) to confirm the reaction state before proceeding.

Protocol A: Chemoselective Sulfonylation (Preserving the Aldehyde)

Objective: Synthesize a sulfonamide while keeping the formyl group intact for later functionalization. Substrate: 4-Formylbenzenesulfonyl chloride (Para-isomer) or Ortho-isomer (stopped prior to cyclization).

Reagents:

-

Formylbenzenesulfonyl chloride (1.0 equiv)

-

Primary Amine (0.95 equiv) — Limiting the amine prevents Schiff base formation.

-

Triethylamine (

) or Pyridine (1.1 equiv) -

Dichloromethane (DCM), anhydrous.

Step-by-Step:

-

Preparation: Dissolve 1.0 equiv of sulfonyl chloride in anhydrous DCM (0.2 M concentration). Cool to -10°C (ice/salt bath).

-

Why? Low temperature suppresses the reaction of the amine with the aldehyde.

-

-

Addition: Mix the amine (0.95 equiv) and base (1.1 equiv) in DCM. Add this solution dropwise to the sulfonyl chloride over 30 minutes.

-

Causality: Adding amine to the chloride ensures the chloride is always in excess until the end, minimizing the chance of an amine molecule reacting with the aldehyde of an already-formed sulfonamide.

-

-

Self-Validation (Checkpoint): After 1 hour at 0°C, spot TLC.

-

Success Criteria: Disappearance of amine (ninhydrin stain). Presence of a new spot (UV active).

-

IR Validation: Aliquot check should show strong

(approx 1350/1160 cm⁻¹) and distinct

-

-

Quench: Pour into 1M HCl .

-

Critical: Acidic quench hydrolyzes any transient imines back to the aldehyde.

-

-

Isolation: Separate organic layer, dry over

, and concentrate.

Protocol B: One-Pot Synthesis of Sultams (Ortho-Cyclization)

Objective: Utilize the "Ortho-Effect" to synthesize 3-hydroxy-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (hydroxy-sultam).

Reagents:

-

2-Formylbenzenesulfonyl chloride (1.0 equiv)

-

Primary Amine (1.1 equiv)[3]

-

Ethanol or Acetonitrile.

Step-by-Step:

-

Mixing: Dissolve sulfonyl chloride in Ethanol (0.5 M).

-

Addition: Add amine (1.1 equiv) in one portion at room temperature.

-

Note: An exotherm will occur as the sulfonamide forms.

-

-

Cyclization Drive: Heat the mixture to reflux for 2–4 hours.

-

Self-Validation (Checkpoint):

-

TLC: Look for a shift in R_f. The cyclic product is usually more polar than the open-chain sulfonamide.

-

NMR (Crude): Disappearance of the aldehyde proton (

10.0 ppm) and appearance of the hemiaminal methine proton (

-

-

Crystallization: Cool to room temperature. Many sultams precipitate directly.[6] If not, reduce volume and add water.

Part 4: Stability & Data Summary

Stability Profile

Formyl-substituted sulfonyl chlorides are notoriously unstable if mishandled.

-

Hydrolysis: The

bond hydrolyzes to sulfonic acid ( -

Storage: Must be stored under inert gas (

or

Comparative Reactivity Data

The following table summarizes the outcome of reactions with 2-formylbenzenesulfonyl chloride based on nucleophile and conditions.

| Nucleophile | Conditions | Primary Product | Mechanism Type |

| Primary Amine | DCM, -10°C, Base | Sulfonamide (Aldehyde intact) | Intermolecular Sulfonylation |

| Primary Amine | EtOH, Reflux | Hydroxy-Sultam (Cyclic) | Sulfonylation + Intramolecular Cyclization |

| Hydrazine | EtOH, RT | Phthalazinone derivatives | Double condensation/rearrangement |

| Alcohol | Pyridine, 0°C | Sulfonate Ester | Sulfonylation |

Part 5: Troubleshooting "The Black Tar"

A common failure mode is the reaction mixture turning into a black, insoluble tar.

Cause: Base-catalyzed polymerization of the aldehyde (aldol-type condensations) competing with sulfonylation, often triggered if the sulfonyl chloride is of poor quality (contains free acid).

Solution:

-

Purify Precursor: Recrystallize the sulfonyl chloride from hexane/CHCl3 before use if it is not a white/pale yellow solid.

-

Change Base: Switch from strong bases (NaOH/KOH) to buffered systems (Pyridine or

) to minimize aldehyde polymerization. -

Reverse Addition: Always add the nucleophile to the electrophile to prevent transient high concentrations of amine which catalyze aldehyde side reactions.

References

-

Organic Chemistry Portal. "Synthesis of Sultams and Related Compounds." Organic Chemistry Portal. Available at: [Link]

-

Mondal, S., & Debnath, S. (2014).[6] "Synthesis of N-substituted five-membered sultams." Synthesis, 46, 368-374.[6]

-

PubChem. "Compound Summary: 2-Formylbenzenesulfonyl chloride."[7] National Library of Medicine. Available at: [Link]

Sources